molecular formula C9H5ClN4S B1521605 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152551-96-6

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1521605
CAS No.: 1152551-96-6
M. Wt: 236.68 g/mol
InChI Key: UIBXBZPWKNYOJZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its anticancer properties. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused ring system, and a thiophene ring, which contributes to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . The interaction with these enzymes involves binding to the active site, thereby inhibiting their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By influencing this pathway, this compound can alter cell growth and survival. Furthermore, it has been reported to affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites, affecting cellular functions. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound has shown stability under various conditions, maintaining its biochemical activity over time . Prolonged exposure to this compound can lead to cellular adaptation, where cells develop resistance to its effects. Additionally, degradation products of the compound may exhibit different biochemical properties, influencing the overall outcome of long-term studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects is crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites. Once inside the cells, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA replication. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its precise action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine with thiophene derivatives. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, maintaining stringent control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazolo[4,3-b]pyridazine derivatives .

Scientific Research Applications

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases like c-Met and Pim-1.

    Medicine: Investigated for its anticancer properties, showing cytotoxic effects on various cancer cell lines.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both the chlorine atom and the thiophene ring, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a dual kinase inhibitor with significant anticancer activity .

Properties

IUPAC Name

6-chloro-3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBXBZPWKNYOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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